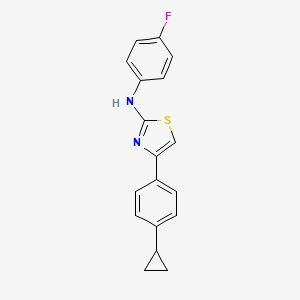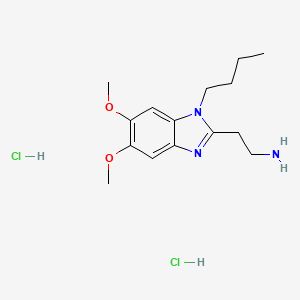
4-Pyridineethanamine, 1,2,5,6-tetrahydro-N,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused with a methyl group and an ethylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or chromatography to remove any impurities and achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine can be compared with other similar compounds, such as:
1-methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar structure but lacking the ethylamine side chain.
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride: Another compound with a tetrahydropyridine ring but with different substituents.
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A compound with a hydroxyl group instead of an ethylamine side chain.
The uniqueness of methyl[2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]amine lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
N-methyl-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine |
InChI |
InChI=1S/C9H18N2/c1-10-6-3-9-4-7-11(2)8-5-9/h4,10H,3,5-8H2,1-2H3 |
Clé InChI |
KNASSBFGELOGEH-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)

![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)





![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)



